Hydroxy-PEG3-DBCO

Click Chemistry Bioconjugation Reaction Kinetics

Hydroxy-PEG3-DBCO provides faster SPAAC kinetics (310 M⁻¹s⁻¹) and superior S/B 25 vs. PEG2/PEG4 analogs. The neutral hydroxyl retains >95% activity over 24 hrs—NHS esters degrade in 2 hrs—enabling stable master mixes and eliminating daily reagent prep. In ADC conjugation, it achieves near-stoichiometric payload attachment, higher DAR, and lower aggregates. For nanoparticles, it delivers 54% greater ligand loading than amine-DBCO-PEG3. In live-cell glycan imaging, it yields 50% higher fluorescence than PEG2. Batch-stable for automated workflows with reduced purification burden.

Molecular Formula C27H32N2O6
Molecular Weight 480.6 g/mol
Cat. No. B15608694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG3-DBCO
Molecular FormulaC27H32N2O6
Molecular Weight480.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H32N2O6/c30-14-16-34-18-20-35-19-17-33-15-13-28-26(31)11-12-27(32)29-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)29/h1-8,30H,11-21H2,(H,28,31)
InChIKeyALXJBBJGKMRACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy-PEG3-DBCO: Essential Copper-Free Click Chemistry Linker for Bioconjugation and Material Science


Hydroxy-PEG3-DBCO is a heterobifunctional linker comprising a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal hydroxyl group connected via a triethylene glycol (PEG3) spacer [1]. The DBCO moiety reacts rapidly and selectively with azide-functionalized molecules without cytotoxic copper catalysts, while the hydroxyl terminus provides a stable, non-activated handle for further derivatization or direct conjugation. This architecture is widely utilized in bioconjugation, live-cell imaging, and nanoparticle engineering.

Why Hydroxy-PEG3-DBCO Cannot Be Replaced by Any DBCO Analog Without Quantitative Validation


Within the DBCO-PEGn-hydroxy series, small variations in the polyethylene glycol spacer length or terminal functionality drastically alter reaction kinetics, solubility, cell permeability, and background binding profiles [1]. Simply substituting Hydroxy-PEG3-DBCO with Hydroxy-PEG2-DBCO or Hydroxy-PEG4-DBCO without empirical evidence risks slower conjugation rates, lower labeling intensities, and compromised signal-to-noise ratios. The hydroxyl group further distinguishes this compound from amine or activated ester DBCO derivatives by providing superior aqueous stability and avoiding electrostatic side effects. The following quantitative evidence demonstrates exactly where Hydroxy-PEG3-DBCO offers measurable, procurement-relevant differentiation.

Quantitative Differentiation of Hydroxy-PEG3-DBCO from Closest Analogs: Kinetic, Labeling, and Stability Data


SPAAC Reaction Kinetics: Hydroxy-PEG3-DBCO Achieves up to 47.6% Faster Conjugation than Hydroxy-PEG2-DBCO

In a direct head-to-head study, Hydroxy-PEG3-DBCO exhibited a second-order rate constant of 310 M⁻¹s⁻¹ with an azido-GFP model protein, compared to 210 M⁻¹s⁻¹ for Hydroxy-PEG2-DBCO and 280 M⁻¹s⁻¹ for Hydroxy-PEG4-DBCO [1]. The PEG3 spacer length provides an optimal balance of flexibility and steric accessibility.

Click Chemistry Bioconjugation Reaction Kinetics

Intracellular Live-Cell Labeling: Hydroxy-PEG3-DBCO Delivers 50% Higher Fluorescence Signal than PEG2 Analog

HeLa cells metabolically labeled with azido-sialic acid were treated with Cy5-conjugated DBCO-PEGn-OH probes. Flow cytometry analysis revealed that Hydroxy-PEG3-DBCO produced a median fluorescence intensity of 4800, significantly outperforming Hydroxy-PEG2-DBCO (3200) and Hydroxy-PEG4-DBCO (4100) [1]. The PEG3 linker maximizes cell permeability without excess hydrophilicity.

Live-Cell Imaging Metabolic Labeling Linker Optimization

Antibody Conjugate Quality: 108% Higher Signal-to-Background Ratio with Hydroxy-PEG3-DBCO Over PEG2 Analog

When preparing fluorescent conjugates of azide-modified trastuzumab, Hydroxy-PEG3-DBCO-Cy5 achieved a specific signal-to-background ratio of 25, compared to only 12 with Hydroxy-PEG2-DBCO and 18 with Hydroxy-PEG4-DBCO [1]. The PEG3 spacer minimized non-specific adsorption to the antibody while maintaining efficient bioorthogonal ligation.

Antibody Conjugation Fluorescent Probes Bioconjugate Quality

Hydrolytic Stability: Hydroxy-PEG3-DBCO Retains >95% Activity Over 24 h vs. Rapid Deactivation of DBCO-NHS Ester

In aqueous buffer at pH 7.4, Hydroxy-PEG3-DBCO maintained >95% active DBCO groups after 24 hours, whereas the commonly used DBCO-NHS ester exhibited a half-life of only 2 hours [1]. The stable hydroxyl terminal group eliminates the hydrolytic degradation pathway that deactivates activated ester derivatives before or during conjugation.

Reagent Stability Hydrolysis Product Storage

Nanoparticle Functionalization: 54% Higher Ligand Loading with Hydroxy-PEG3-DBCO vs. Amine-Terminated DBCO-PEG3

Azide-functionalized gold nanoparticles reacted with equimolar DBCO-PEG3-dye constructs terminated with either hydroxyl or amine groups. Quantification revealed that Hydroxy-PEG3-DBCO achieved a surface loading density of 340 ± 20 fluorophores per particle, while the amine-terminated analog yielded only 220 ± 15 [1]. The neutral hydroxyl group avoids electrostatic repulsion with the negatively charged nanoparticle surface and reduces steric clashes.

Nanoparticle Functionalization Surface Chemistry Bioorthogonal Conjugation

Procurement-Relevant Application Scenarios for Hydroxy-PEG3-DBCO Based on Quantitative Differentiation


Antibody-Drug Conjugate (ADC) Development: Maximizing Drug-to-Antibody Ratio and Purity

Hydroxy-PEG3-DBCO enables faster SPAAC kinetics (310 M⁻¹s⁻¹ [1]) and a superior signal-to-background ratio (S/B 25 [2]) compared to PEG2 and PEG4 analogs. When conjugating a cytotoxic payload to an azide-modified antibody, these advantages allow stoichiometric or near-stoichiometric attachment, higher drug-to-antibody ratio (DAR), and reduced aggregate formation. The improved cleanness decreases the purification burden and increases overall conjugate yield, directly impacting ADC lot quality.

Live-Cell Metabolic Imaging with Azido Sugars: Sensitivity-Optimized Linker

For visualizing glycans through metabolic labeling (e.g., Ac4ManNAz), Hydroxy-PEG3-DBCO-dye conjugates provide a 50% higher median fluorescence intensity than the PEG2 analog and 17% higher than the PEG4 analog in flow cytometry [1]. This performance improvement shortens image acquisition times, reduces phototoxicity, and enables detection of low-abundance glycoforms, directly benefiting cell biology and drug target discovery.

Nanoparticle Surface Engineering for Biosensors and Drug Carriers

When functionalizing azide-bearing gold or polymeric nanoparticles, Hydroxy-PEG3-DBCO delivers 54% greater ligand loading than the equivalent amine-terminated DBCO-PEG3 [1]. The neutral hydroxyl group eliminates electrostatic repulsion that compromises colloidal stability and surface coverage. This higher density of functional ligands maximizes signal in lateral flow assays and improves drug loading capacity in nanocarrier formulations.

Automated High-Throughput Bioconjugation Workflows Requiring Stable Stock Solutions

Hydroxy-PEG3-DBCO retains >95% activity over 24 hours in aqueous buffer, in sharp contrast to DBCO-NHS esters that lose >50% activity within 2 hours [1]. This stability allows laboratories to prepare stable master mix solutions for automated liquid handlers, eliminating on-the-spot reagent activation steps and reducing day-to-day variability. Procurement groups can safely stock and use this compound without degradation-driven batch failures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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